molecular formula C10H10Cl2FNO2 B6707577 N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide

Cat. No.: B6707577
M. Wt: 266.09 g/mol
InChI Key: BEGOAYMHTBFGCL-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and molecular imaging. This compound is characterized by the presence of dichloro, fluorophenyl, and methoxypropanamide functional groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO2/c1-5(16-2)10(15)14-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGOAYMHTBFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1F)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4,5-dichloro-2-fluoroaniline with 2-methoxypropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved .

Scientific Research Applications

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include signal transduction pathways that regulate cell growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide
  • N-(4-((4,5-dichloro-2-fluorophenyl)amino)quinazolin-6-yl)acrylamide
  • N-(4-((4,5-dichloro-2-fluorophenyl)amino)quinazolin-6-yl)-4-dimethylamino-2-butenamide

Uniqueness

N-(4,5-dichloro-2-fluorophenyl)-2-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.